molecular formula C10H19ClO3S B13642294 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride

2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride

Cat. No.: B13642294
M. Wt: 254.77 g/mol
InChI Key: IYAWVMHJJNLAMQ-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonic acid+SOCl22-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride+SO2+HCl\text{2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonic acid+SOCl2​→2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Although less common, the compound can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

    Reduction: Sulfonyl hydride.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties due to the benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride):

Uniqueness

2-((Cyclopropylmethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of the cyclopropylmethoxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

2-(cyclopropylmethoxymethyl)-3-methylbutane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-8(2)10(7-15(11,12)13)6-14-5-9-3-4-9/h8-10H,3-7H2,1-2H3

InChI Key

IYAWVMHJJNLAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COCC1CC1)CS(=O)(=O)Cl

Origin of Product

United States

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